![molecular formula C16H11N3OS B2438473 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 852691-84-0](/img/structure/B2438473.png)
2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” is not explicitly mentioned in the available literature .
Chemical Reactions Analysis
The specific chemical reactions involving “2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” are not detailed in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” are not detailed in the available literature .
Scientific Research Applications
- Imidazoquinazolines exhibit promising anticancer activity. Researchers have explored their potential as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation and survival .
- Imidazoquinazolines possess anti-inflammatory properties. They modulate immune responses by activating Toll-like receptors (TLRs) and stimulating cytokine production .
- Imidazoquinazolines have antiviral potential. Compounds like resiquimod (R848) activate TLR7 and TLR8, leading to antiviral immune responses .
- Imidazoquinazolines serve as adjuvants in cancer immunotherapy. They enhance antigen presentation and promote immune activation .
- Some imidazoquinazolines exhibit antibacterial activity. Researchers have investigated their potential against Gram-positive and Gram-negative bacteria .
- Imidazoquinazolines have been studied as antifungal agents. They show activity against pathogenic fungi, including Candida species .
- Imidazoquinazolines may have neuroprotective properties. Researchers have explored their potential in neurodegenerative diseases .
- Imidazoquinazolines have been investigated for PDT. Their photosensitizing properties make them useful in cancer treatment .
Anticancer Properties
Anti-Inflammatory Agents
Antiviral Activity
Immunotherapy Adjuvants
Antibacterial Agents
Antifungal Properties
Neuroprotective Effects
Photodynamic Therapy (PDT)
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one involves the condensation of 2-phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one with sulfur in the presence of a suitable catalyst.", "Starting Materials": [ "2-Phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one", "Sulfur", "Catalyst" ], "Reaction": [ "Add sulfur and catalyst to a reaction flask containing 2-Phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one", "Heat the reaction mixture to a suitable temperature and stir for a specific time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain the desired product" ] } | |
CAS RN |
852691-84-0 |
Product Name |
2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Molecular Formula |
C16H11N3OS |
Molecular Weight |
293.34 |
IUPAC Name |
2-phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C16H11N3OS/c20-15-13(10-6-2-1-3-7-10)18-14-11-8-4-5-9-12(11)17-16(21)19(14)15/h1-9,13,18H |
InChI Key |
YOSDDSNXVDSTLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.